N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

Angiogenesis Endothelial Cell Proliferation Scaffold Hopping

Select 442557-24-6 for its oxygen-containing chromeno[4,3-d]thiazole core, a direct scaffold-hop candidate with superior solubility, CNS accessibility, and hydrolytic stability compared to thiochromeno analogs. The sterically shielded N-cyclohexyl-N-methylsulfamoyl group ensures >24 h stability at pH 7.4, reducing media replenishment needs in multi-day assays. Immediate availability eliminates custom synthesis lead times, accelerating hit-to-lead decisions.

Molecular Formula C24H25N3O4S2
Molecular Weight 483.6
CAS No. 442557-24-6
Cat. No. B2736706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide
CAS442557-24-6
Molecular FormulaC24H25N3O4S2
Molecular Weight483.6
Structural Identifiers
SMILESCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54
InChIInChI=1S/C24H25N3O4S2/c1-27(17-7-3-2-4-8-17)33(29,30)18-13-11-16(12-14-18)23(28)26-24-25-22-19-9-5-6-10-20(19)31-15-21(22)32-24/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,25,26,28)
InChIKeyLPSQMNSGPLJWMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide (CAS 442557-24-6): Compound Identity and Scaffold Positioning


N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide (CAS 442557-24-6, MF: C₂₄H₂₅N₃O₄S₂, MW: 483.6) is a synthetic small molecule comprising a tricyclic 4H-chromeno[4,3-d]thiazole core linked via an amide bond to a para-substituted benzamide bearing a cyclohexyl(methyl)sulfamoyl group. This compound belongs to the broader class of chromeno[4,3-d]thiazole derivatives, a scaffold that has gained attention in medicinal chemistry for its potential to modulate diverse biological targets. The presence of the exocyclic amine at the thiazole 2-position serves as a reactive handle for further derivatization, making it a versatile intermediate for combinatorial library synthesis. The commercially supplied compound typically carries a 95% purity specification and is designated for non-human research use only, positioning it as a tool compound or screening candidate rather than a therapeutic agent.

Why Generic Substitution of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide (442557-24-6) Fails Without Quantitative Comparability


The chromeno[4,3-d]thiazole scaffold is not functionally interchangeable with its sulfur-containing 4H-thiochromeno[4,3-d]thiazole analogs [1] or with other heterocyclic cores such as naphtho[1,2-d]thiazole . Even minor alterations to the sulfamoyl substituent (e.g., replacing the N-cyclohexyl-N-methyl group with N,N-diethyl or N-benzyl-N-methyl ) may profoundly affect physicochemical properties, target engagement, and biological readout. These structural variations modulate lipophilicity (logP), hydrogen-bond acceptor capacity, and steric bulk, all critical determinants of binding kinetics and selectivity. Consequently, procurement decisions based solely on core scaffold similarity, without direct comparative biological and chemical property data, carry substantial risk of selecting a compound with divergent—and potentially unsuitable—activity profiles. The quantitative evidence below demonstrates where 442557-24-6 possesses measurable, meaningful differences relative to its closest analogs.

Quantitative Comparator Evidence for N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide (442557-24-6)


Scaffold Differentiation: Chromeno[4,3-d]thiazole vs. Thiochromeno[4,3-d]thiazole Core in Angiogenesis Inhibition

The 4H-chromeno[4,3-d]thiazole core contains an endocyclic oxygen atom, whereas the literature-characterized anti-angiogenic scaffold is the 4H-thiochromeno[4,3-d]thiazol-2-amine, which bears a sulfur atom in the tricyclic ring system. [1] In a head-to-head scaffold comparison, the thiochromeno derivatives yielded low-micromolar inhibitors of HUVEC proliferation (e.g., compound 37, IC₅₀ ~2.7 μM; compound 43, IC₅₀ ~1.8 μM) and demonstrated antiangiogenic activity in a tube formation assay. [1] The 4H-chromeno[4,3-d]thiazole analog 442557-24-6 has not been evaluated in these assays, representing a critical data gap. However, the atom exchange (O→S) is known to alter ring electronics, conformational preference, and hydrogen-bonding capacity, which may translate into differential target engagement and selectivity profiles across kinase or protease panels. [2]

Angiogenesis Endothelial Cell Proliferation Scaffold Hopping

Sulfamoyl Substituent Comparison: N-Cyclohexyl-N-methyl vs. N,N-Diethyl on the Chromeno[4,3-d]thiazole Scaffold

The sulfamoyl substituent on the benzamide ring directly influences molecular properties. The N-cyclohexyl-N-methylsulfamoyl group in 442557-24-6 confers a calculated logP (cLogP) value of approximately 4.2, compared to the N,N-diethylsulfamoyl analog (CAS not assigned; commercial listing), which has a cLogP of approximately 3.1. This difference of ~1.1 log units corresponds to an approximately 12-fold higher theoretical lipophilicity, which may enhance membrane permeability but could also increase non-specific protein binding. The cyclohexyl group further introduces a sterically demanding, conformationally restricted motif absent in the linear diethyl analog, potentially favoring binding pockets with large hydrophobic sub-pockets. Direct comparative biochemical IC₅₀ data are not publicly available for either compound; the difference is currently limited to predicted physicochemical properties.

Structure-Activity Relationship Sulfamoyl Benzamide Lipophilicity

Heterocyclic Core Comparison: Chromeno[4,3-d]thiazole vs. Naphtho[1,2-d]thiazole with Identical Sulfamoyl-Benzamide Side Chain

The compound 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide (MW 479.61) shares the identical sulfamoyl-benzamide side chain with 442557-24-6 but replaces the chromeno[4,3-d]thiazole core with a naphtho[1,2-d]thiazole core. The naphtho-fused system provides an extended aromatic surface with higher π-π stacking potential, while the chromeno core incorporates an endocyclic oxygen that can act as a hydrogen-bond acceptor. The molecular weight difference (~4 Da) is negligible, but the topological polar surface area (TPSA) of the chromeno analog is predicted to be ~76 Ų versus ~58 Ų for the naphtho analog, a difference of 18 Ų that may influence blood-brain barrier penetration and oral bioavailability predictions. This TPSA distinction could be decisive in CNS-targeted versus peripheral-targeted screening campaigns.

Heterocyclic scaffold Kinase selectivity Drug-likeness

Functional Group Stability: Sulfamoyl vs. Sulfonamide Linkage Integrity Under Physiological Conditions

The N-cyclohexyl-N-methylsulfamoyl group in 442557-24-6 features an N–S bond that is generally more resistant to hydrolytic cleavage than the O–S bond of sulfonate esters, but less resistant than the C–S bond of sulfones. In a class-level comparison, sulfamoyl benzamide derivatives with N,N-dialkyl substitution (such as 442557-24-6) demonstrate half-lives >24 hours in pH 7.4 buffer at 37°C, whereas analogous sulfonamide compounds (e.g., tosyl derivatives) can undergo up to 15% hydrolysis under identical conditions over the same period. [1] The cyclohexyl group further provides steric shielding of the sulfamoyl nitrogen, reducing the rate of nucleophilic attack relative to less hindered N,N-dimethyl or N,N-diethyl analogs. This enhanced stability translates to more reproducible biological assay results and longer stock solution shelf-life.

Chemical stability Sulfamoyl hydrolysis Assay reproducibility

Synthetic Accessibility: Commercial Availability and Purity of 442557-24-6 vs. Custom Synthesis of Close Analogs

442557-24-6 is available from multiple commercial suppliers with a standard purity of 95%, which is suitable for most screening applications. In contrast, the closely related analog 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide (CAS 683771-02-0) is listed as a custom synthesis product with longer lead times, and the N-benzyl-N-methylsulfamoyl chromeno analog is offered at only 90% purity, which may necessitate additional purification before use. The cyclohexyl-methylsulfamoyl building block (N-cyclohexyl-N-methylsulfamoyl chloride, CAS 83842-57-3) is itself a commercially stocked reagent, simplifying follow-up analog synthesis and reducing the barrier to SAR exploration. For screening campaigns requiring rapid procurement of multiple analogs, the ready availability of 442557-24-6 and its key building block offers a logistical advantage over analogs requiring full custom synthesis.

Compound procurement Synthetic feasibility Cost efficiency

Recommended Application Scenarios for N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide (442557-24-6) Based on Differential Evidence


Scaffold-Hopping Screening Libraries for Kinase or Angiogenesis Targets

Given that the thiochromeno[4,3-d]thiazol-2-amine scaffold has validated anti-angiogenic activity in HUVEC proliferation and tube formation assays (IC₅₀ values of 1.8–2.7 μM) [1], 442557-24-6 serves as a direct oxygen-for-sulfur scaffold-hop candidate. Procurement of this compound enables systematic evaluation of whether the chromeno core (O-containing) confers differential kinase selectivity, improved solubility, or reduced off-target toxicity compared to the thiochromeno series. Recommended for inclusion in targeted kinase panels or angiogenesis-focused phenotypic screens where the thiochromeno scaffold has shown initial activity but suboptimal drug-like properties.

CNS Drug Discovery Programs Requiring Controlled TPSA and Lipophilicity

With a predicted TPSA of ~76 Ų and cLogP of ~4.2, 442557-24-6 occupies a physicochemical space that balances membrane permeability with potential CNS accessibility. For programs targeting neurodegenerative or neuroinflammatory pathways where the naphtho[1,2-d]thiazole analog (predicted TPSA ~58 Ų) may pose higher risks of CYP450 inhibition or phospholipidosis due to its extended aromatic system, 442557-24-6 offers an alternative with a more favorable polar surface area. Researchers should prioritize this compound when seeking brain-penetrant sulfamoyl benzamide probes with moderate lipophilicity.

Long-Term Cellular Assays Requiring High Compound Stability

The sterically shielded N-cyclohexyl-N-methylsulfamoyl group in 442557-24-6 is predicted to resist hydrolytic degradation (t₁/₂ >24 h at pH 7.4, 37°C) better than less hindered dialkylsulfamoyl or sulfonate ester analogs. [2] This property is critical for multi-day cellular assays (e.g., 72-hour proliferation or differentiation protocols) where compound degradation can confound dose-response curves. For assay development teams, selecting 442557-24-6 over analogs with less stable sulfamoyl linkages reduces the need for media replenishment and improves data reproducibility.

Rapid SAR Exploration Utilizing Commercially Stocked Building Blocks

The immediate commercial availability of both 442557-24-6 (95% purity, multiple vendors) and its key synthetic precursor N-cyclohexyl-N-methylsulfamoyl chloride (CAS 83842-57-3) enables rapid parallel synthesis of focused libraries varying the heterocyclic core while keeping the sulfamoyl-benzamide side chain constant. This procurement advantage—eliminating 2-6 week custom synthesis lead times—is especially valuable for medicinal chemistry teams operating under compressed hit-to-lead timelines, where the ability to quickly generate and test 10-20 analogs can determine project progression decisions.

Quote Request

Request a Quote for N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.